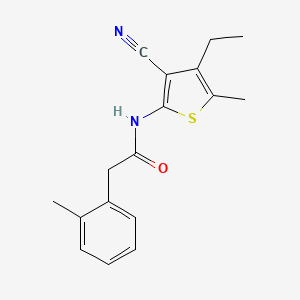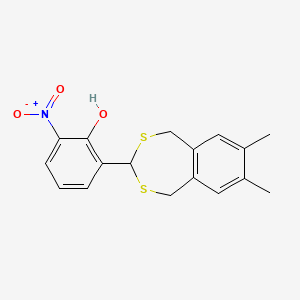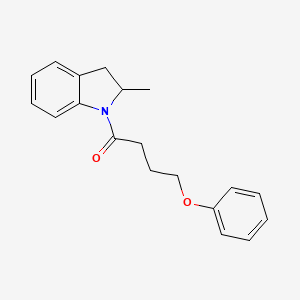
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-methylphenyl)acetamide, commonly known as CEM-102, is a potential antibiotic compound that has been synthesized and studied extensively in recent years. It belongs to the class of compounds called pleuromutilins, which are known for their potent antibacterial activity against a wide range of Gram-positive bacteria.
Wirkmechanismus
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This leads to inhibition of bacterial growth and ultimately cell death.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic. It has been shown to have good oral bioavailability and to be effective in animal models of infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CEM-102 is its broad-spectrum activity against Gram-positive bacteria, which makes it a potentially useful antibiotic for treating a range of infections. However, one limitation is that it has not yet been extensively tested against Gram-negative bacteria, which are often more difficult to treat.
Zukünftige Richtungen
Future research on CEM-102 could focus on several areas, including optimization of the synthesis process to improve yields and reduce costs, further characterization of its antibacterial activity against Gram-negative bacteria, and evaluation of its potential for use in combination therapy with other antibiotics. Additionally, further studies could be conducted to investigate the potential for development of resistance to CEM-102 and to identify potential mechanisms of resistance. Overall, the promising results obtained thus far suggest that CEM-102 has the potential to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
Synthesemethoden
CEM-102 can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-(2-methylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxamide to form the desired product.
Wissenschaftliche Forschungsanwendungen
CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has been shown to be effective against both planktonic and biofilm-associated bacteria.
Eigenschaften
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-4-14-12(3)21-17(15(14)10-18)19-16(20)9-13-8-6-5-7-11(13)2/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGMXVRVWSHHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5309928.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
